molecular formula C20H20ClN5O2 B2872764 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 1396761-33-3

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B2872764
CAS No.: 1396761-33-3
M. Wt: 397.86
InChI Key: VEUORAGKUGWSSI-UHFFFAOYSA-N
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Description

The compound 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a heterocyclic small molecule featuring a piperazine core linked to a substituted pyrimidine ring and a 4-chlorophenoxy-ethanone moiety. Its structural complexity arises from:

  • A 4-chlorophenoxy-ethanone side chain, contributing lipophilicity and steric bulk, which may influence receptor binding or pharmacokinetic properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c21-16-3-5-17(6-4-16)28-14-20(27)26-11-9-25(10-12-26)19-13-18(22-15-23-19)24-7-1-2-8-24/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUORAGKUGWSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a pyrimidine ring , a piperazine moiety , and a chlorophenoxy group , which contribute to its interaction with various biological targets. The presence of the pyrrol moiety enhances its potential efficacy in pharmacological applications.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that compounds with similar structural features demonstrate significant anticancer effects. The piperazine and pyrimidine components are known to interact with kinases, which play crucial roles in cancer cell proliferation and survival .
  • Antimicrobial Properties : The chlorophenoxy group is associated with enhanced antimicrobial activity against various pathogens. SAR studies suggest that modifications in the phenoxy group can lead to improved efficacy against bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Piperazine Moiety : The piperazine ring is essential for enhancing the lipophilicity and cellular uptake of the compound, which may improve its overall potency .
  • Chlorophenoxy Substitution : The presence of electron-withdrawing groups such as chlorine can enhance biological activity by increasing binding affinity to target proteins .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives similar to this compound. The results showed that these compounds exhibited significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer). The median effective dose (ED50) was reported at lower concentrations compared to standard chemotherapeutics, indicating potential for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

In another study, derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, suggesting promising antibacterial properties. Modifications in the phenoxy group led to variations in activity, highlighting the importance of structural optimization .

Data Table: Biological Activity Overview

Biological ActivityTarget Organism/Cell LineEffective Concentration (µM)Reference
AnticancerHT-29<10
AnticancerTK-10<15
AntimicrobialStaphylococcus aureus31.25
AntimicrobialEscherichia coli50

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Similarities

Compound Name/ID Core Structure Differences Key Substituents Biological Relevance (if reported) Reference
Target Compound Pyrimidine-pyrrole-piperazine-ethanone 4-Chlorophenoxy, 1H-pyrrol-1-yl Not explicitly reported -
5c () Pyrimidine-thioether-piperazine-ethanone 4-Chloro-2-fluorophenyl, 4-methoxybenzylthio NMR/LCMS validated
7a () Thieno[2,3-d]pyrimidine-piperazine-ethanone Thiophene-fused pyrimidine, 4-chlorophenoxy Antiproliferative activity (preliminary)
7e () Piperazine-sulfonyl-tetrazole-ethanone 4-Methoxyphenylsulfonyl, tetrazole-thio Antiproliferative activity
MK47 () Piperazine-trifluoromethylphenyl-ethanone Thiophen-2-yl, trifluoromethylphenyl Structural characterization
Compound 14 () Pyrazolo[3,4-d]pyrimidine-piperazine 4-Chlorobenzyl, 4-chlorophenoxyethyl Supplier data (industrial grade)
Key Observations:

Pyrimidine vs. Thienopyrimidine/Other Cores: The target’s pyrimidine-pyrrole core contrasts with 7a’s thieno[2,3-d]pyrimidine (), which enhances aromatic surface area and may improve metabolic stability . Compound 14 () replaces pyrimidine with pyrazolo[3,4-d]pyrimidine, altering hydrogen-bonding capacity and solubility .

MK47 () introduces a trifluoromethylphenyl group, enhancing lipophilicity and possibly blood-brain barrier penetration .

Ethanone Side Chain Modifications: The 4-chlorophenoxy group in the target and 7a () contrasts with 5c’s 4-methoxybenzylthio (), which may reduce steric hindrance but increase metabolic oxidation risk .

Key Observations:
  • The target’s synthesis likely mirrors 7a’s (), where piperazine-ethanone intermediates are coupled to heterocyclic cores under mild conditions .
  • 5c () and 7e () emphasize the use of sulfonyl chlorides and nucleophilic substitutions, highlighting versatility in piperazine functionalization .

Physicochemical and Pharmacological Properties

Table 3: Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Predicted) Melting Point (°C) Reference
Target ~450.9 ~3.5 Low (lipophilic substituents) Not reported -
5c 520.2 4.1 Poor (organic solvents) 142–145
7a ~460.0 3.8 Moderate (dioxane/MeOH) Not reported
7e 498.1 3.9 Poor (DMSO) 131–134
Key Observations:
  • 5c ’s higher LogP (4.1) correlates with its 4-chloro-2-fluorophenyl group, which may enhance tissue distribution but reduce aqueous solubility .

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